REACTION_CXSMILES
|
[Zn:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].N([O-])=O.[F-].[N+]([O-])([O-])=O.[OH:15][P:16]([OH:19])([OH:18])=[O:17]>O.[Ni]>[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zn+2:1].[P:16]([O-:19])([O-:18])([O-:17])=[O:15].[Zn+2:1].[Zn+2:1] |f:8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
12.0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resin
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of 1 ounce per gallon
|
Type
|
TEMPERATURE
|
Details
|
was heated to 145° F
|
Type
|
CUSTOM
|
Details
|
were sprayed in the sequence one minute
|
Duration
|
1 min
|
Type
|
WASH
|
Details
|
rinse, one minute zinc phosphating solution, one-half minute cold water
|
Duration
|
1 min
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
one-half minute resin solution, after which they were dried in a circulating air oven for 5 minutes at 275° F
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Control panels were prepared in the same manner except that they
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
cold tap water rinse
|
Type
|
ADDITION
|
Details
|
alternatively treated in commercial post-treatment solution
|
Type
|
ADDITION
|
Details
|
containing about 0.04% chromic acid (CrO3) at a pH of about 4 (80° F.) for one-half minute
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
CUSTOM
|
Details
|
oven dried
|
Reaction Time |
1 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |